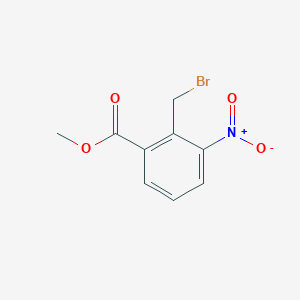

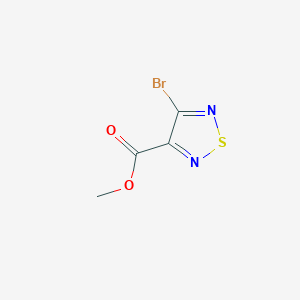

4-溴-1,2,5-噻二唑-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various thiadiazole derivatives has been explored in several studies. For instance, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates were synthesized and characterized, demonstrating the potential for fungicidal activity . Another study reported the rapid condensation of aryl thioamides with methyl bromocyanoacetate to yield 3,5-diaryl-1,2,4-thiadiazoles, highlighting a method that can be scaled up efficiently . Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate was synthesized through cyclization and subsequent bromination, with the bromide reacting with various nucleophiles to form substitution products . Additionally, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with different nucleophiles, retaining the furylthiadiazole fragment in all transformations .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. The structure of a dimeric organotin complex was confirmed by X-ray diffraction crystallography . Detailed structural analysis of 4-methylthiadiazole-5-carboxylic acid was performed using density functional theory (DFT), revealing insights into the stability of conformers and dimeric forms . The crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole was analyzed to understand the nature and strength of intermolecular interactions .

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives with various nucleophiles has been a subject of interest. Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to undergo substitution reactions with O-, S-, N-, and P-nucleophiles . The reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases were studied, leading to the formation of thioamides of furylacetic acid and other derivatives without cleavage of the thiadiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives have been characterized through various experimental and theoretical methods. Spectroscopic studies indicated the influence of molecular aggregation on fluorescence emission spectra and circular dichroism (CD) spectra . The electronic structure, spectral features, and hydrogen bonding of 4-methylthiadiazole-5-carboxylic acid were investigated using DFT, revealing the effects of solvent polarity on intermolecular hydrogen bonding . Theoretical charge density analysis provided insights into the weak interactions present in the crystal structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives .

科学研究应用

杂环化合物合成

4-溴-1,2,5-噻二唑-3-甲酸甲酯是杂环化合物合成中的一种组分,杂环化合物作为农用化学品中的先导分子至关重要。通过结合生物活性亚结构合成的含噻二唑的 1,2,4-三唑并[3,4-b][1,3,4]-噻二唑等化合物显示出潜在的广谱杀真菌剂活性,表明它们在农业科学中的效用 (Fan 等人,2010)。

癌症光动力治疗

含有噻二唑结构的化合物因其在光动力治疗(一种治疗癌症的方法)中的潜力而受到探索。这些化合物的特定光物理和光化学性质(如高单线态氧量子产率)使它们适合作为 II 型光敏剂来治疗癌症 (Pişkin 等人,2020)。

抗癌剂

已合成出含有噻二唑部分的新型化合物,并显示出有效的抗癌活性。此类化合物在体外进行评估,并对某些类型的癌症显示出有希望的结果,表明它们在药物化学和制药学中的重要性 (Gomha 等人,2017)。

假肽合成

在有机化学领域,噻二唑衍生物(如烷基 2-氨基甲基-5-(1,2,3-噻二唑-4-基)呋喃-3-甲酸酯)用于合成假肽。这些化合物在各种生化过程和药物开发中具有应用 (Pevzner 等人,2015)。

安全和危害

The compound is labeled with the GHS07 pictogram. It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPUHNZGOZGRMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSN=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597417 |

Source

|

| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |

CAS RN |

152300-56-6 |

Source

|

| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)